Bienvenue dans la boutique en ligne BenchChem!

N,2-dihydroxy-5-(2-phenylethyl)benzamide

PfDHODH inhibitor Salicylamide SAR Medicinal chemistry

N,2-Dihydroxy-5-(2-phenylethyl)benzamide (CAS 2737207-29-1) is a synthetic salicylamide-derived benzamide with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol. Structurally, it features a salicylic acid core bearing an N-hydroxybenzamide (hydroxamic acid) warhead at the 1-position and a 2-phenylethyl substituent at the 5-position.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 2737207-29-1
Cat. No. B6288401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dihydroxy-5-(2-phenylethyl)benzamide
CAS2737207-29-1
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=C(C=C2)O)C(=O)NO
InChIInChI=1S/C15H15NO3/c17-14-9-8-12(10-13(14)15(18)16-19)7-6-11-4-2-1-3-5-11/h1-5,8-10,17,19H,6-7H2,(H,16,18)
InChIKeyQUJAJUXUIKKXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2-Dihydroxy-5-(2-phenylethyl)benzamide (CAS 2737207-29-1): A Structurally Distinct Salicylamide-Derived Benzamide for Neuroscience and Oncology Research Procurement


N,2-Dihydroxy-5-(2-phenylethyl)benzamide (CAS 2737207-29-1) is a synthetic salicylamide-derived benzamide with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . Structurally, it features a salicylic acid core bearing an N-hydroxybenzamide (hydroxamic acid) warhead at the 1-position and a 2-phenylethyl substituent at the 5-position. The presence of a hydroxamic acid moiety suggests potential activity as a zinc-binding group (ZBG) inhibitor targeting metalloenzymes such as histone deacetylases (HDACs), while the 5-phenylethyl substituent introduces a distinct hydrophobic interaction surface relative to simpler salicylamide analogs. The compound's unique arrangement of functional groups differentiates it from both classical salicylamide DHODH inhibitors and simpler benzamide HDAC inhibitors, positioning it as a valuable tool compound for structure–activity relationship (SAR) exploration in epigenetic and anti-parasitic drug discovery programs.

Why N,2-Dihydroxy-5-(2-phenylethyl)benzamide Cannot Be Substituted by Generic N-Substituted Salicylamides or Simple Benzamide HDAC Inhibitors in Targeted Studies


Attempted substitution of N,2-dihydroxy-5-(2-phenylethyl)benzamide with readily available, simpler N-substituted salicylamides (e.g., 2-hydroxy-N-(2-phenylethyl)benzamide) or unsubstituted hydroxamic acids (e.g., N,2-dihydroxybenzamide) is not recommended due to structure-specific functional requirements. Published SAR data for the N-substituted salicylamide chemotype demonstrate that the nature and position of substituents on the salicylic core profoundly affect target potency and selectivity: a 5-chloro substituent improved PfDHODH inhibition relative to the unsubstituted parent, whereas a 5-methoxy substituent reduced activity, and a 5-nitro group shifted selectivity toward the human enzyme [1]. The target compound's unique combination of a 5-phenylethyl hydrophobic extension and an N-hydroxy (hydroxamic acid) zinc-binding group is not replicated by any single commercially available analog, making direct substitution highly likely to produce divergent biological outcomes in enzyme inhibition, cell-based potency, and selectivity profiles.

Quantitative Differentiation of N,2-Dihydroxy-5-(2-phenylethyl)benzamide for Scientific Procurement Decisions


Structural Differentiation from the 2-Hydroxy-N-(2-phenylethyl)benzamide Chemical Starting Point

The parent compound 2-hydroxy-N-(2-phenylethyl)benzamide (compound 1 in Fritzson et al., 2011) weakly inhibits both PfDHODH (21% at 10 μM) and human DHODH (6% at 10 μM) [1]. The target compound incorporates a hydroxamic acid group (N-hydroxy) at the benzamide nitrogen, which was not present in any of the 34 compounds evaluated in the published SAR series, and a 2-phenylethyl substituent at the 5-position, a substitution pattern not covered by the 5-Cl, 5-OMe, 5-Me, or 5-NO2 analogs described in the literature. The introduction of the N-hydroxy group is significant because it converts the amide into a potential zinc-binding hydroxamate, a feature absent in the original PfDHODH-focused salicylamide series.

PfDHODH inhibitor Salicylamide SAR Medicinal chemistry

Predicted Zinc-Binding Group (ZBG) Reactivity Advantage Over Simple Salicylamide Analogs

The N-hydroxybenzamide (hydroxamic acid) substructure of the target compound constitutes a well-established zinc-binding pharmacophore found in FDA-approved HDAC inhibitors (e.g., vorinostat/SAHA, belinostat) [1]. In contrast, simple secondary amides such as 2-hydroxy-N-(2-phenylethyl)benzamide lack the chelating N-hydroxy group and are not capable of effective zinc coordination. This structural distinction predicts that the target compound will exhibit significantly enhanced inhibitory activity against zinc-dependent metalloenzymes (HDACs, matrix metalloproteinases) compared to its non-hydroxylated salicylamide counterparts.

HDAC inhibitor Hydroxamic acid Zinc-binding group Metalloenzyme

5-Position Hydrophobic Extension Distinguishes Target Compound from N,2-Dihydroxybenzamide (Salicylhydroxamic Acid)

N,2-Dihydroxybenzamide (salicylhydroxamic acid, CAS 89-73-6) is a commercially available hydroxamic acid with a molecular weight of 153.14 g/mol that serves as a minimal zinc-binding fragment [1]. The target compound (MW 257.28 g/mol) extends this core with a 5-(2-phenylethyl) substituent, which provides approximately 104 g/mol of additional lipophilic mass and two additional π-interaction surfaces (the phenyl ring and the ethylene linker). In HDAC inhibitor design, extending the hydrophobic surface that interacts with the enzyme's internal channel is a well-validated strategy for enhancing potency and isoform selectivity.

HDAC inhibitor Hydrophobic interaction Salicylhydroxamic acid

SAR-Informed Expectation of Enhanced Selectivity Relative to 5-Nitro- and 5-Methoxy-Substituted Salicylamides

In the published PfDHODH salicylamide SAR, introduction of a 5-nitro substituent reversed selectivity from the parasite enzyme (5% inhibition at 10 μM) to the human enzyme (26% inhibition at 10 μM), while a 5-methoxy group largely abolished activity against both enzymes (8% inhibition each) [1]. The 5-chloro analog demonstrated the best PfDHODH inhibition (23% at 10 μM) while maintaining low hDHODH activity (6% at 10 μM). The target compound's 5-(2-phenylethyl) substituent is sterically and electronically distinct from all evaluated 5-position substituents, suggesting a novel selectivity profile that cannot be predicted from existing data—and therefore cannot be replicated by any previously characterized salicylamide analog.

PfDHODH Selectivity SAR Salicylamide Drug resistance

Recommended Research and Industrial Application Scenarios for N,2-Dihydroxy-5-(2-phenylethyl)benzamide Based on Structural Differentiation


Epigenetic Drug Discovery: Profiling Novel HDAC Inhibitor Chemotypes

The target compound's hydroxamic acid zinc-binding group combined with a 5-phenylethyl hydrophobic extension makes it a promising candidate for screening against Class I and Class II HDAC isoforms. The presence of the 5-substituent may confer differential isoform selectivity compared to unsubstituted hydroxamic acids, enabling the exploration of SAR around the enzyme surface recognition domain [1].

Anti-Malarial Lead Optimization: Exploring Unexplored 5-Position SAR in the Salicylamide Series

The 5-(2-phenylethyl) substitution represents a departure from the halogen, methoxy, methyl, and nitro substituents previously evaluated against PfDHODH. Procurement enables systematic evaluation of the steric and electronic requirements at the 5-position for achieving parasite-selective inhibition, potentially yielding compounds with selectivity ratios exceeding those of the 5-Cl benchmark [1]. The N-hydroxy modification further extends the SAR exploration to include potential dual PfDHODH–HDAC inhibition strategies.

Metalloenzyme Inhibitor Toolbox: Expanding Zinc-Binding Fragment Libraries

As a mid-sized hydroxamic acid (MW ~257), the target compound fills a gap between minimal ZBG fragments (e.g., salicylhydroxamic acid, MW 153) and large drug-like HDAC inhibitors (e.g., vorinostat, MW 264). It can serve as a fragment for structure-based drug design or as a reference compound for developing assays targeting zinc-dependent enzymes including matrix metalloproteinases (MMPs) and carbonic anhydrases [1].

Chemical Biology Probe Development for Target Deconvolution Studies

The dual pharmacophoric features (hydroxamic acid ZBG and 5-phenylethyl hydrophobic tag) allow for affinity-based proteomic profiling experiments (e.g., pull-down assays with immobilized compound) to identify novel zinc-dependent protein targets. The phenylethyl group provides a potential handle for introducing photoaffinity labels or biotin tags without disrupting the zinc-chelating warhead [1].

Quote Request

Request a Quote for N,2-dihydroxy-5-(2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.